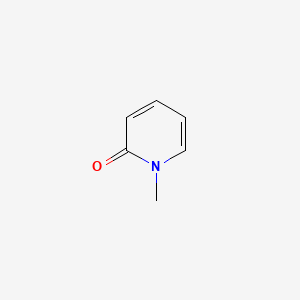

1-Methyl-2-pyridone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVGIUUJYPYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061008 | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-85-9, 94071-56-4 | |

| Record name | 1-Methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridine-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY6MVO4K7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1-Methyl-2-pyridone (CAS 694-85-9)

Content Type: Technical Reference & Experimental Guide Target Audience: Nephrology Researchers, Medicinal Chemists, and Bioanalytical Scientists.

Part 1: Executive Summary & Core Identity

1-Methyl-2-pyridone (also known as N-methyl-2-pyridone or 2PY) is a heterocyclic organic compound with dual significance in modern science. Chemically, it serves as a polar aprotic solvent and a specialized intermediate in organic synthesis. Biologically, it is a critical end-product of Nicotinamide (Vitamin B3) metabolism.

In recent years, 2PY has shifted from a mere metabolic bystander to a molecule of high clinical interest. It is now classified as a uremic toxin , accumulating significantly in patients with Chronic Kidney Disease (CKD) and acting as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), potentially driving genomic instability in renal failure.

Physicochemical Datasheet

| Property | Value | Notes |

| CAS Number | 694-85-9 | Distinct from isomer 1-Methyl-4-pyridone (4PY). |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | Low molecular weight facilitates dialysis clearance. |

| Appearance | Colorless/Pale Yellow Liquid | Can solidify at low temperatures (MP: 30–32°C). |

| Boiling Point | ~250°C | High boiling point makes it a stable solvent. |

| Density | 1.112 g/mL | Denser than water. |

| Solubility | Water, Ethanol, Chloroform | Highly polar; miscible with aqueous buffers. |

| pKa | ~0.3 (Calculated) | Very weak base due to amide-like resonance. |

Part 2: Biological Significance & Toxicology (The Core)

The NAD+ Salvage Pathway & Metabolic Origin

In mammalian systems, 2PY is not synthesized de novo but is derived exclusively from the catabolism of Nicotinamide (NAM). This pathway is critical for regulating the cellular NAD+ pool.

-

Methylation: Nicotinamide is methylated by Nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide (1-MNA).

-

Oxidation: 1-MNA is acted upon by Aldehyde Oxidase (AOX1) to produce two isomers:

-

This compound-5-carboxamide (2PY) (Major metabolite).

-

1-Methyl-4-pyridone-5-carboxamide (4PY) (Minor metabolite).

-

Note: In many clinical contexts, the carboxamide group is cleaved or modified, but the core this compound scaffold remains the analytical target.

Mechanism of Uremic Toxicity

Research indicates that 2PY accumulation correlates with the progression of CKD. Unlike creatinine, which is a passive marker, 2PY exerts active toxicity:

-

PARP-1 Inhibition: 2PY competes with NAD+ for the active site of PARP-1. This enzyme is crucial for DNA repair. Inhibition leads to the accumulation of DNA damage, apoptosis, and potentially increased cancer risk in uremic patients.

-

Retention: As a small water-soluble molecule, 2PY is removed by hemodialysis, but plasma levels rebound quickly due to continuous metabolic production and tissue redistribution.

Visualization: The Metabolic Cascade

The following diagram illustrates the enzymatic pathway generating 2PY.[1]

Figure 1: The metabolic generation of this compound from Nicotinamide via NNMT and Aldehyde Oxidase.

Part 3: Chemical Synthesis & Manufacturing[3]

For researchers requiring high-purity 2PY for standard curves or organic synthesis, the compound is synthesized via N-methylation of 2-pyridone.

Synthetic Protocol (Laboratory Scale)

Objective: Synthesis of this compound from 2-hydroxypyridine (2-pyridone tautomer).

Reagents:

-

2-Hydroxypyridine (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq) - Base

-

Methyl Iodide (MeI, 1.2 eq) - Methylating Agent

-

Acetonitrile (ACN) - Solvent

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxypyridine in dry ACN.

-

Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to facilitate deprotonation of the nitrogen (favoring the N-alkylation over O-alkylation due to the ambient nucleophilicity of the pyridone lactam form).

-

Alkylation: Add Methyl Iodide dropwise (Caution: MeI is a carcinogen; use a fume hood).

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Filter off the inorganic salts (KI, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: The residue can be purified via vacuum distillation (BP ~120°C at 10 mmHg) or silica gel column chromatography to yield this compound as a pale yellow liquid.

Visualization: Synthetic Workflow

Figure 2: Step-by-step chemical synthesis workflow for this compound.

Part 4: Analytical Protocols (LC-MS/MS)

Quantifying 2PY in biological matrices (plasma/serum) is essential for CKD research. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity.

Method Parameters

-

Instrument: HPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

Sample Preparation (Protein Precipitation)[4]

-

Aliquot: Transfer 50 µL of plasma into a centrifuge tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing deuterated internal standard, e.g., 2PY-d3).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Injection: Transfer supernatant to a vial; inject 5 µL.

MS/MS Transitions (MRM Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 110.1 [M+H]⁺ | 67.1 | 25 |

| Internal Standard | 113.1 [M+H]⁺ | 70.1 | 25 |

Note: The transition 110.1 -> 67.1 corresponds to the loss of the isocyanate group, a characteristic fragmentation of the pyridone ring.

Part 5: References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Rutkowski, B., et al. (2003). N-methyl-2-pyridone-5-carboxamide: A novel uremic toxin? Kidney International. Retrieved from [Link]

-

Shibata, K., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin.[1][2] Toxins.[1][2] Retrieved from [Link]

-

Organic Syntheses. (1936). This compound.[1][3][4][5] Org. Synth. 1936, 16,[6] 51. Retrieved from [Link]

Sources

- 1. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Methyl-2-pyridone

Systematic Nomenclature, Synthetic Regioselectivity, and Pharmacological Context

Executive Summary

N-Methyl-2-pyridone (Systematic IUPAC: 1-methylpyridin-2(1H)-one ) represents a critical heterocyclic scaffold in medicinal chemistry. It serves as a model system for studying amide-iminol tautomerism, a structural motif in peptide surrogates, and a core pharmacophore in antifibrotic and analgesic drug discovery.

This guide provides a definitive technical analysis of the molecule, moving beyond basic definitions to address the ambident nucleophilicity challenges in its synthesis, its distinction from the uremic toxin metabolite (2PY), and its spectroscopic characterization.

Part 1: Nomenclature & Structural Dynamics

The IUPAC Definition

The naming of this molecule often causes confusion due to the tautomeric nature of its precursor, 2-pyridone.

-

Preferred IUPAC Name (PIN): 1-Methylpyridin-2(1H)-one

-

Retained Name: N-Methyl-2-pyridone

-

CAS Registry Number: 694-85-9

Decoding the Syntax

The suffix "-one" implies a ketone, but the ring retains partial aromatic character. The term (1H) is an "indicated hydrogen," essential for defining the position of saturation in the heterocyclic ring before substitution.

Figure 1: Logical derivation of the systematic IUPAC name.

Aromaticity and Tautomerism

Unlike 2-hydroxypyridine, which exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms, 1-methylpyridin-2(1H)-one is "locked" in the lactam form due to the methylation of the nitrogen. This locking makes it an invaluable probe for studying the hydrogen-bonding behavior of peptide bonds in a rigidified aromatic environment.

Part 2: Synthetic Pathways & Optimization

The Ambident Nucleophile Challenge

The synthesis of 1-methylpyridin-2(1H)-one is not a trivial methylation; it is a study in regioselectivity . The precursor, 2-pyridone, is an ambident nucleophile. It can react at:

-

Nitrogen (N-alkylation): Yields the target N-methyl-2-pyridone (Thermodynamic control).

-

Oxygen (O-alkylation): Yields 2-methoxypyridine (Kinetic control/Hard electrophiles).

Protocol: Regioselective N-Methylation

To maximize N-selectivity, the reaction conditions must favor the "softer" nitrogen center over the "hard" oxygen anion.

Reagents:

-

Precursor: 2-Hydroxypyridine (1.0 eq)

-

Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Electrophile: Methyl Iodide (MeI) (Toxic - handle in fume hood)

-

Solvent: DMSO or Acetone (Polar aprotic solvents favor N-alkylation)

Step-by-Step Methodology:

-

Deprotonation: Dissolve 2-hydroxypyridine (10 mmol) in dry DMSO (15 mL). Add KOH (11 mmol) and stir at room temperature for 30 minutes until the solution becomes clear (formation of the pyridone anion).

-

Addition: Cool the solution to 0°C. Add Methyl Iodide (11 mmol) dropwise over 10 minutes. Note: MeI is a soft electrophile, which preferentially attacks the softer Nitrogen center.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via TLC (SiO2, 10% MeOH in DCM).

-

Workup: Quench with water (50 mL). Extract with Dichloromethane (3 x 30 mL).

-

Purification: The crude mixture may contain trace 2-methoxypyridine. Purify via column chromatography or vacuum distillation. 1-methylpyridin-2(1H)-one has a significantly higher boiling point than the O-methylated byproduct.

Figure 2: Regioselective divergence in pyridone alkylation.

Part 3: Analytical Characterization

Distinguishing the N-methyl (Target) from the O-methyl (Byproduct) is critical. NMR spectroscopy provides the most definitive validation.

Table 1: Spectroscopic Comparison

| Feature | 1-Methylpyridin-2(1H)-one (Target) | 2-Methoxypyridine (Byproduct) | Mechanistic Reason |

| ¹H NMR (Me Group) | δ 3.5 - 3.6 ppm (Singlet) | δ 3.9 - 4.0 ppm (Singlet) | O-Me is more deshielded by the electronegative oxygen than N-Me. |

| ¹³C NMR (Carbonyl) | ~162 ppm (C=O characteristic) | ~164 ppm (C-O aromatic) | The carbonyl carbon in the lactam is distinct from the aromatic C-O. |

| IR Spectroscopy | Strong band at 1650–1690 cm⁻¹ (C=O) | No Carbonyl band; C=N stretch present. | Presence of the amide carbonyl stretch. |

| Physical State | Solid / High BP Liquid | Liquid (Lower BP) | Lactams have stronger dipole-dipole interactions. |

Part 4: Biological Significance & Toxicology[1]

The "Uremic Toxin" Distinction

For drug development professionals, a crucial distinction must be made between the scaffold and the metabolite.

-

The Scaffold: 1-Methylpyridin-2(1H)-one (the subject of this guide) is a chemical intermediate.

-

The Metabolite (2PY): N-methyl-2-pyridone-5-carboxamide.[1][2][3][4]

In Chronic Kidney Disease (CKD), the metabolite 2PY accumulates in the serum.[5][2][4] It is a major end-product of Nicotinamide (Vitamin B3) metabolism.[5] High levels of 2PY are classified as a uremic toxin and have been linked to the inhibition of PARP-1 (Poly(ADP-ribose) polymerase-1), potentially leading to genomic instability and fibrosis in renal tissue.

Drug Development Implications

While the unsubstituted 1-methylpyridin-2(1H)-one is not the primary uremic toxin, its core structure mimics the toxic metabolite.

-

Pharmacophore Utility: The pyridone ring is a privileged scaffold in antifibrotic drugs (e.g., Pirfenidone derivatives).

-

Safety Screening: When designing drugs containing the N-methyl-2-pyridone motif, researchers must screen for metabolic stability to ensure the ring does not undergo oxidation to form toxic carboxamide-like derivatives or accumulate due to renal clearance issues.

References

-

IUPAC Nomenclature Rules

- Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-64.2.2.1 (Pyridones).

-

Source:

-

Synthetic Regioselectivity

- Chung, N. M., et al. "Mechanism of the Alkylation of 2-Pyridone." Journal of the American Chemical Society.

-

Source:

-

Biological Context (Uremic Toxins)

- Rutkowski, B., et al. "N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin?

-

Source:

-

Spectroscopic Data

- AIST Spectral Database for Organic Compounds (SDBS).

-

Source:

Sources

- 1. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to the Toxins Special Issue on “Novel Issues in Uremic Toxicity” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-2-pyridone molecular weight and formula

An In-Depth Technical Guide to 1-Methyl-2-pyridone: Synthesis, Properties, and Applications

Abstract

This compound (CAS No. 694-85-9) is a heterocyclic compound of significant interest in organic synthesis and pharmaceutical research. This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, spectroscopic characterization, key chemical reactions, and applications, with a particular focus on its role in modern synthetic methodologies. Intended for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Molecular Identity and Physicochemical Properties

This compound, also known as N-Methyl-2-pyridone, is a derivative of 2-pyridone where a methyl group has replaced the hydrogen atom on the nitrogen.[1][2] This substitution prevents the lactam-lactim tautomerism seen in its parent compound, 2-pyridone, locking the molecule in the pyridone form.[3] This structural feature is crucial to its distinct reactivity and physical properties.

The core molecular formula for this compound is C₆H₇NO.[1][4] Its molecular weight is approximately 109.13 g/mol .[2][5]

Key Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 694-85-9 | [1][5][6][7] |

| Molecular Formula | C₆H₇NO | [1][2][4][6] |

| Molecular Weight | 109.13 g/mol | [2][6] |

| Appearance | White to clear yellowish/brown-red solid or liquid after melting | [1][6] |

| Melting Point | 30-32 °C | [2][6][7] |

| Boiling Point | 250 °C at 740 mmHg | [6][7] |

| Density | ~1.112 - 1.129 g/mL | [6][7] |

| Solubility | Highly soluble in water (1000 mg/ml at 20°C), ethanol, ether, and acetone | [1][6][7] |

| Vapor Pressure | 0.0222 mmHg at 25°C | [6] |

| Refractive Index (n20/D) | 1.569 | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been established, including the direct methylation of 2-pyridone and the oxidation of 1-methylpyridinium salts.[8] One of the most reliable and widely cited methods involves the oxidation of a 1-methylpyridinium salt, formed in situ from pyridine and dimethyl sulfate, using potassium ferricyanide in an alkaline solution.[8][9]

Experimental Protocol: Oxidation of 1-Methylpyridinium Methyl Sulfate

This protocol details the synthesis via oxidation with potassium ferricyanide, a robust method yielding the desired product in good purity and yield.[8]

Expert Insight: The causality behind this experimental design lies in the controlled formation of the pyridinium salt followed by its oxidation. The use of a strong oxidizing agent like potassium ferricyanide in a basic medium facilitates the addition of an oxygen atom at the C2 position of the pyridine ring. The low temperature during the addition of reagents is critical to manage the exothermic nature of the reaction and prevent side product formation.

Step-by-Step Methodology:

-

Salt Formation: In a 5-L round-bottomed flask equipped with a separatory funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine. Add 231 g (1.83 moles) of dimethyl sulfate dropwise. After the addition is complete, heat the mixture in a boiling water bath for two hours to ensure the complete formation of the 1-methylpyridinium methyl sulfate salt.[8]

-

Preparation for Oxidation: Dissolve the crude pyridinium salt in 400 mL of water. Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.[8]

-

Reagent Addition: Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide in 500 mL of water. Add these solutions dropwise and simultaneously to the stirred pyridinium salt solution. The rate of addition must be controlled such that the reaction temperature does not exceed 10°C.[8]

-

Reaction and Workup: After addition, allow the mixture to stand for five hours, during which it will come to room temperature.[8]

-

Product Isolation (Salting Out): Add 400–500 g of anhydrous sodium carbonate to the well-stirred solution to salt out the this compound. Continue stirring until no more sodium carbonate dissolves. Discontinue stirring and allow the layers to separate.[8]

-

Extraction: Separate the upper oily layer, which contains the product. Filter the aqueous layer and extract it multiple times with isoamyl alcohol. Combine the alcohol extracts with the initially separated oily layer.[8]

-

Purification: The combined organic phases should be distilled under reduced pressure to remove the solvent and purify the this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

Summary of Spectral Data

| Technique | Key Features and Characteristic Peaks | Source(s) |

| ¹H NMR | Signals corresponding to the four protons on the pyridine ring and the three protons of the N-methyl group. Example shifts (CDCl₃): δ ~3.59 (s, 3H, N-CH₃), ~6.17 (t, 1H), ~6.57 (d, 1H), ~7.33 (m, 2H). | [10] |

| ¹³C NMR | Expected signals for the five carbons of the pyridone ring and one for the methyl group. | [2] |

| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch is a key feature, typically around 1660-1680 cm⁻¹. The absence of a broad O-H stretch distinguishes it from 2-hydroxypyridine. | [2] |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is observed at m/z = 109. Other significant fragments are typically observed at m/z = 81 and 80. | [2][10] |

Protocol: Sample Preparation for NMR Analysis

Trustworthiness: This protocol ensures a reproducible and high-quality NMR spectrum for structural verification and purity assessment.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified this compound sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube using a pipette.

-

Dissolution: Cap the NMR tube and gently vortex or invert it several times to ensure the complete dissolution of the sample. A clear, homogeneous solution should be obtained.

-

Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS) or another suitable reference compound.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum following the instrument's standard operating procedures.

Chemical Reactivity and Applications in Drug Development

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[11] this compound serves as a key building block and reactant in the synthesis of more complex molecules.

Reactivity Profile

The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution. However, its most notable modern application is in photoredox catalysis. It can act as a reactant for the trifluoromethylation of arenes and heteroarenes, a critical transformation in drug discovery due to the favorable properties imparted by the -CF₃ group.[7][12]

Expert Insight: In photoredox catalysis, this compound's role is often to engage in a single-electron transfer (SET) process upon excitation of a photocatalyst. This generates a reactive intermediate that can then participate in the desired bond-forming reaction. The choice of this reagent is driven by its redox potential and its ability to facilitate the specific transformation with high efficiency.

Application in Synthesis: A Conceptual Pathway

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. CAS 694-85-9 | 4H17-1-19 | MDL MFCD00006520 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 694-85-9 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound(694-85-9) 1H NMR spectrum [chemicalbook.com]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

The Spectroscopic Signature of 1-Methyl-2-pyridone: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data of 1-methyl-2-pyridone (CAS 694-85-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is not merely on the presentation of data, but on the rationale behind the experimental choices and a thorough interpretation of the spectral features, grounded in established scientific principles.

Introduction

This compound, also known as N-methyl-2-pyridone, is a cyclic amide with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol .[1][2][3] Its structure, featuring a methylated nitrogen atom within a pyridone ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a holistic view of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Analysis

Sample Preparation: A dilute solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve the compound and its relatively simple residual solvent signal, which does not interfere with the analyte's signals.[4] Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Parameters: The spectra are typically acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[5][6] Standard acquisition parameters are employed, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays four distinct signals corresponding to the four protons on the pyridone ring and a singlet for the methyl protons.

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.32 - 7.35 | ddd | J = 6.7, 2.1, 0.7 Hz | 1H |

| H-4 | 7.34 | ddd | J = 9.1, 6.7, 2.1 Hz | 1H |

| H-3 | 6.57 | d | J = 9.1 Hz | 1H |

| H-5 | 6.17 | td | J = 6.7, 1.4 Hz | 1H |

| N-CH₃ | 3.59 | s | - | 3H |

Data sourced from ChemicalBook.[5]

Interpretation:

-

N-CH₃ (3.59 ppm): The singlet integrating to three protons is characteristic of the methyl group attached to the nitrogen atom. Its chemical shift is in the expected region for a methyl group bonded to a heteroatom within an aromatic-like system.

-

Ring Protons (6.17 - 7.35 ppm): The four protons on the pyridone ring appear in the olefinic/aromatic region of the spectrum.

-

H-6 (7.32 - 7.35 ppm): This proton is adjacent to the nitrogen and the carbonyl group, leading to its downfield shift due to the electron-withdrawing nature of these groups. It appears as a doublet of doublet of doublets due to coupling with H-5, H-4, and a small long-range coupling.

-

H-4 (7.34 ppm): This proton is coupled to H-3, H-5, and H-6, resulting in a complex multiplet.

-

H-3 (6.57 ppm): This proton is adjacent to the carbonyl group and coupled to H-4, appearing as a doublet.

-

H-5 (6.17 ppm): This proton is coupled to H-4 and H-6, appearing as a triplet of doublets.

-

The coupling constants are crucial for confirming the assignments. The large coupling constant (J = 9.1 Hz) between H-3 and H-4 is typical for cis-vicinal protons on a double bond.[5]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (C-2) | ~162 |

| C-6 | ~139 |

| C-4 | ~135 |

| C-3 | ~120 |

| C-5 | ~106 |

| N-CH₃ | ~37 |

Note: The chemical shifts are approximate values based on typical ranges for similar compounds and available data.[7][8][9]

Interpretation:

-

C=O (C-2) (~162 ppm): The carbonyl carbon signal appears significantly downfield, which is characteristic of an amide carbonyl group.

-

C-6 and C-4 (~139 and ~135 ppm): These signals correspond to the carbon atoms at positions 6 and 4 of the ring. Their downfield shifts are influenced by the nitrogen atom and the overall electronic structure of the ring.

-

C-3 and C-5 (~120 and ~106 ppm): These carbons are in the more electron-rich region of the ring.

-

N-CH₃ (~37 ppm): The methyl carbon signal appears in the aliphatic region, consistent with a methyl group attached to a nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Experimental Protocol: FT-IR Analysis

Sample Preparation: For a liquid sample like this compound (which is a low-melting solid), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[10] A small drop of the molten compound is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interferences from atmospheric CO₂ and water vapor.

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic/vinylic) |

| ~2950 | Medium | C-H stretching (aliphatic, N-CH₃) |

| ~1660 | Strong | C=O stretching (amide) |

| ~1580, ~1470 | Medium-Strong | C=C and C-N stretching (ring vibrations) |

| ~770 | Strong | C-H out-of-plane bending |

Data interpretation based on general IR correlation tables and available spectra.[11][12][13]

Interpretation:

-

C=O Stretching (~1660 cm⁻¹): The most prominent peak in the spectrum is the strong absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a cyclic amide (lactam). The position of this band is sensitive to ring strain and conjugation.

-

C-H Stretching (~3050 and ~2950 cm⁻¹): The absorptions above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the sp² hybridized carbons of the ring. The band around 2950 cm⁻¹ corresponds to the C-H stretching of the methyl group.

-

Ring Vibrations (~1580, ~1470 cm⁻¹): The bands in this region are due to the C=C and C-N stretching vibrations within the pyridone ring, often referred to as quadrant and semi-circle stretching modes.

-

C-H Bending (~770 cm⁻¹): The strong absorption in the fingerprint region is characteristic of the out-of-plane C-H bending vibrations of the adjacent hydrogens on the ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.

Experimental Protocol: GC-MS Analysis

Sample Preparation and Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.[14] A small volume of this solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.

Ionization and Analysis: Electron Ionization (EI) at 70 eV is a common method for small molecules.[15] This high-energy ionization leads to the formation of a molecular ion and characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathways for this compound in EI-MS.

Mass Spectral Data and Interpretation

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity | Assignment |

| 109 | High | Molecular Ion [M]⁺˙ |

| 81 | High | [M - CO]⁺˙ |

| 80 | High | [M - CO - H]⁺ |

| 54 | Medium | Further fragmentation |

Data sourced from PubChem and interpreted based on common fragmentation patterns.[16][17]

Interpretation:

-

Molecular Ion (m/z 109): The peak at m/z 109 corresponds to the molecular weight of this compound, confirming its elemental composition.[16]

-

Loss of Carbon Monoxide (m/z 81): A very common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule. This results in a prominent peak at m/z 81.

-

Subsequent Fragmentation (m/z 80): The fragment at m/z 81 can then lose a hydrogen radical to form the ion at m/z 80.

-

Other Fragments: Other smaller fragments can be observed, arising from more complex rearrangements and bond cleavages.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key amide functional group. Mass spectrometry corroborates the molecular weight and reveals a characteristic fragmentation pattern. Together, these techniques offer a powerful and complementary approach to confirming the structure and purity of this important heterocyclic compound, providing a solid foundation for its application in research and development.

References

- (No valid reference was found for this cit

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Chem LibreTexts. (2013, October 2). IR Spectroscopy. Retrieved from [Link]

- Scheubert, K., Hufsky, F., & Böcker, S. (2013). Computational mass spectrometry for small molecules.

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

- (No valid reference was found for this cit

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- (No valid reference was found for this cit

- Maity, S., Sarma, G. K., & Panda, A. K. (2007). Spectroscopic studies on methyl torsional behavior in 1-methyl-2(1H)-pyridone, 1-methyl-2(1H)-pyridinimine, and 3-methyl-2(1H)-pyridone. I. Excited state. The Journal of Chemical Physics, 126(11), 114304.

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- (No valid reference was found for this cit

-

Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- MDPI. (2022). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules, 27(19), 6295.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- (No valid reference was found for this cit

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. This compound(694-85-9) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 9. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. This compound(694-85-9) IR Spectrum [chemicalbook.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scienceready.com.au [scienceready.com.au]

A Comprehensive Safety Guide to 1-Methyl-2-pyridone for Research and Development Professionals

This guide provides an in-depth analysis of the safety data for 1-Methyl-2-pyridone (CAS No. 694-85-9), a versatile compound utilized in organic synthesis and pharmaceutical research. As its application expands, a thorough understanding of its hazard profile and associated safety protocols is paramount for ensuring the well-being of laboratory personnel. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights and self-validating protocols designed for the discerning scientist.

Section 1: Hazard Identification and Proactive Risk Assessment

The foundational step in safely handling any chemical is a comprehensive understanding of its intrinsic hazards. This compound is not benign; it presents several health risks that necessitate careful management.

GHS Classification and Hazard Implications

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:

| Hazard Class | Category | Hazard Statement | Practical Implication in the Lab |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Accidental ingestion could lead to moderate toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. |

| Skin Irritation | 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or dermatitis. Proper glove selection and technique are non-negotiable. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Splashes pose a significant risk, potentially causing reversible but serious damage. Chemical splash goggles are mandatory. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs. All work should be conducted in a well-ventilated area, preferably a chemical fume hood. |

This classification underscores that this compound is moderately hazardous upon acute exposure through multiple routes. The causality is clear: its chemical nature allows it to interact with and disrupt biological tissues upon contact.

Primary Routes of Exposure and Anticipated Symptoms

-

Skin Contact: Causes skin irritation.[2][3] Symptoms include redness and discomfort. Prolonged contact may lead to more severe inflammation.

-

Eye Contact: Causes serious eye irritation.[2][3] Expect pain, redness, and watering. Chemical conjunctivitis is possible.[3]

-

Inhalation: May cause respiratory tract irritation.[2][3] Symptoms can include coughing and shortness of breath.[4] In severe cases, delayed pulmonary edema could occur.[3]

-

Ingestion: Harmful if swallowed.[2] May cause gastrointestinal irritation, leading to nausea, vomiting, and diarrhea.[3]

Proactive Risk Assessment Workflow

A self-validating safety protocol begins before the chemical is even handled. The following workflow should be mentally or formally completed prior to any experiment. This structured approach ensures that risks are not just identified, but systematically mitigated.

Caption: Proactive Risk Assessment Workflow for Chemical Handling.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 requires a multi-layered defense strategy. The most effective approach is the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions.

The Hierarchy of Controls

This principle is central to robust laboratory safety. It dictates that controlling hazards should be approached from the most effective, reliable method (Elimination) to the least (PPE). For this compound, this means relying primarily on engineering controls.

Caption: The Hierarchy of Controls Applied to Laboratory Work.

Engineering Controls: The First Line of Defense

Given the respiratory irritation hazard (H335), all manipulations of this compound that could generate aerosols or vapors must be performed within a certified chemical fume hood.[3] This is non-negotiable. The causality is simple: the fume hood contains and exhausts the hazardous vapors, preventing them from entering the researcher's breathing zone. Additionally, facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense, intended to protect the user from contact when engineering and administrative controls fail.

Step-by-Step PPE Protocol:

-

Eye/Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] Standard safety glasses do not provide adequate protection from splashes. The rationale is that goggles form a seal around the eyes, preventing liquid from entering from the sides, top, or bottom.

-

Skin Protection:

-

Wear a laboratory coat, fully buttoned.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, if a situation arises where ventilation is inadequate or a large spill occurs, a respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[3]

Section 3: Safe Handling, Storage, and Disposal Protocols

Standard Operating Procedure (SOP) for Handling

-

Preparation: Don all required PPE as described in Section 2.3. Ensure the chemical fume hood is on and functioning correctly.

-

Dispensing: this compound has a melting point of 30-32°C, meaning it may be a solid or a liquid depending on ambient temperature.[2] If solid, carefully scoop the required amount. If liquid, use a pipette or syringe. Perform all transfers over a tray or absorbent pad to contain any minor drips or spills.

-

Use: Keep the container tightly closed when not in use.[1] Avoid any contact with skin, eyes, and clothing.[1][3]

-

Completion: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean any contaminated surfaces within the fume hood.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Store away from incompatible substances, particularly strong oxidizing agents and acid chlorides.[3]

-

The storage area should be locked up or otherwise secured to restrict access to authorized personnel.[2]

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Given its hazard profile, this compound and any contaminated materials (e.g., pipette tips, absorbent pads) should be disposed of as hazardous waste.[5]

-

Collect waste in a suitable, labeled, and closed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Section 4: Emergency Procedures

Preparation for unexpected events is a hallmark of a trustworthy safety culture.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release and Spill Cleanup Protocol

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Protect: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[3][5]

-

Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled, closed container for hazardous waste disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to your institution's safety officer.

Emergency Response Decision Tree

In the event of a spill or exposure, a clear and logical decision-making process is vital.

Caption: Emergency Response Decision Tree for Laboratory Incidents.

Section 5: Physicochemical Data for Safety Assessment

Understanding the physical properties of a chemical is essential for predicting its behavior and handling it safely.

| Property | Value | Source |

| CAS Number | 694-85-9 | [1][3] |

| Molecular Formula | C6H7NO | [1][2] |

| Molecular Weight | 109.13 g/mol | [2] |

| Appearance | Clear yellowish to brown-red liquid after melting; may appear as a clear brown solid. | [1][3][6] |

| Melting Point | 30 - 32 °C (86 - 90 °F) | [2] |

| Boiling Point | 250 °C (482 °F) | [2] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Solubility | Soluble in water. | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1][3] |

Conclusion

This compound is a valuable reagent in modern chemical and pharmaceutical development, but its safe use demands respect for its inherent hazards. By integrating a deep understanding of its GHS classification with robust safety protocols built on the Hierarchy of Controls, researchers can confidently manage its risks. This guide serves as a framework for developing institution-specific SOPs, fostering a culture where safety is not merely a checklist, but a self-validating system integral to scientific excellence.

References

-

Sdfine. Chemwatch GHS SDS in English (European) 35944-2. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 99+%. [Link]

Sources

A Comprehensive Technical Guide to 1-Methyl-2-pyridone: Nomenclature, Properties, and Applications

Introduction

1-Methyl-2-pyridone (CAS No. 694-85-9) is a heterocyclic compound that serves as a cornerstone in various fields of chemical research and development. Structurally, it is a derivative of 2-pyridone with a methyl group attached to the nitrogen atom. This seemingly simple modification imparts a unique combination of physical and chemical properties, rendering it a versatile solvent, a reactive intermediate in organic synthesis, and a key structural motif in medicinal chemistry.[1] Its utility is particularly pronounced in the pharmaceutical industry, where the N-substituted 2-pyridone scaffold is recognized as a "privileged structure," frequently appearing in a wide array of biologically active molecules and FDA-approved drugs.[2][3]

This guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple datasheet to offer a comprehensive overview of its nomenclature, physicochemical characteristics, synthesis, reactivity, and critical applications, with a focus on the causal relationships that govern its behavior and utility.

Nomenclature and Chemical Identification

Precise identification is paramount in chemical science. This compound is known by a variety of names, which can lead to confusion without a clear cross-reference. The compound's identity is unequivocally established by its CAS Registry Number, 694-85-9.

Synonyms and Systematic Names

The most common synonym is N-Methyl-2-pyridone . The systematic IUPAC name is 1-methylpyridin-2(1H)-one . The various names reflect different nomenclature systems, including trivial names and those generated by chemical indexing services. A comprehensive list of identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source |

| Primary Name | This compound | - |

| CAS Number | 694-85-9 | PubChem[2] |

| IUPAC Name | 1-methylpyridin-2(1H)-one | PubChem[2] |

| Common Synonyms | N-Methyl-2-pyridone, 1-Methyl-2-pyridinone, N-Methylpyridone | Guidechem[1] |

| 1-Methyl-2-oxopyridine, 1-methylpyridin-2-one | ChemicalBook[4] | |

| EC Number | 211-777-2 | Sigma-Aldrich[5] |

| Beilstein Registry No. | 107805 | Sigma-Aldrich[5] |

| Molecular Formula | C₆H₇NO | PubChem[2] |

| Molecular Weight | 109.13 g/mol | PubChem[2] |

| InChI | InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | PubChem[2] |

| InChIKey | DVVGIUUJYPYENY-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CN1C=CC=CC1=O | PubChem[2] |

Structural Relationship Diagram

The following diagram illustrates the relationships between the core structure and its key identifiers.

Caption: Figure 1: Key Identifiers for this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of a compound is crucial for its application in experimental work, from designing reaction conditions to confirming product identity.

Physical Properties

This compound is a low-melting solid that often appears as a colorless to yellowish-brown liquid at or slightly above room temperature.[5] It is highly soluble in water and other polar organic solvents.[1] Its high boiling point makes it suitable for high-temperature reactions, while its polarity makes it an effective solvent for a range of organic and inorganic compounds.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference(s) |

| Appearance | Clear yellowish to brown-red liquid after melting | - | [5] |

| Melting Point | 30 - 32 | °C | Sigma-Aldrich[5] |

| Boiling Point | 250 (at 740 mmHg) | °C | Sigma-Aldrich[5] |

| Density | 1.112 - 1.129 | g/mL at 20-25°C | Sigma-Aldrich[5] |

| Water Solubility | 1000 | mg/mL at 20°C | Guidechem[1] |

| Refractive Index (n²⁰/D) | 1.569 | - | [5] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular structure confirmation.

-

¹H NMR: The proton NMR spectrum is characteristic. The N-methyl group typically appears as a singlet around 3.5-3.6 ppm. The four protons on the pyridone ring appear in the aromatic/vinylic region (approx. 6.1-7.4 ppm), exhibiting coupling patterns consistent with the substituted ring system.[4]

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The N-methyl carbon appears upfield, while the four ring carbons are found in the intermediate region.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O (amide carbonyl) stretch, typically found in the region of 1650-1680 cm⁻¹. Additional bands corresponding to C=C and C-H stretching of the aromatic ring and the methyl group are also observed.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z = 109, corresponding to the molecular weight of the compound.[4][6] Common fragmentation patterns involve the loss of CO and rearrangements of the pyridinium ring.

Synthesis and Reactivity

This compound can be prepared via several synthetic routes, most commonly through the oxidation of a methylated pyridine precursor or direct methylation of 2-pyridone.[1]

General Synthetic Routes

-

Oxidation of 1-Methylpyridinium Salts: This classic method involves the initial N-methylation of pyridine using an agent like dimethyl sulfate to form 1-methylpyridinium methyl sulfate. This salt is then oxidized, typically using potassium ferricyanide in an alkaline solution, to yield this compound.[1]

-

N-Methylation of 2-Pyridone: Direct methylation of the nitrogen atom of 2-pyridone is another common approach. This reaction typically requires a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base to deprotonate the 2-pyridone nitrogen.

The oxidation route is well-documented and provides a reliable method for synthesis, as detailed in the following protocol.

Detailed Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[1]

Causality and Rationale: This two-step, one-pot procedure first creates the pyridinium salt, which is then oxidized in situ. The use of potassium ferricyanide is a classic and effective choice for this transformation. The reaction is run at a low temperature (0-10°C) during the addition of the oxidant and base to control the exothermic reaction and prevent side reactions. The sodium hydroxide provides the necessary alkaline medium for the oxidation to proceed efficiently.

Step-by-Step Methodology:

-

Reagent Preparation: In a 5-L round-bottomed flask equipped with a dropping funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine.

-

N-Methylation: Add 231 g (1.83 moles) of dimethyl sulfate dropwise to the pyridine. (Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment). After the addition is complete, heat the mixture in a boiling water bath for two hours to form the 1-methylpyridinium salt.

-

Setup for Oxidation: Remove the flask from the heat and allow it to cool. Add 400 mL of water to dissolve the crude salt. Equip the flask with a robust mechanical stirrer and cool the solution to 0°C in an ice-salt bath.

-

Oxidant/Base Preparation: Prepare two separate solutions: (A) 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and (B) 300 g (7.5 moles) of sodium hydroxide in 500 mL of water.

-

Controlled Oxidation: Add solutions (A) and (B) simultaneously and dropwise from two separate funnels to the vigorously stirred, cooled pyridinium salt solution. The rate of addition must be controlled to keep the internal temperature below 10°C. Regulate the addition so that the sodium hydroxide solution is completely added by the time half of the ferricyanide solution has been added (approx. 1 hour). Add the remaining ferricyanide solution over the next hour.

-

Workup and Isolation: Allow the reaction mixture to stand for five hours, warming to room temperature. The product is then salted out by adding 400-500 g of anhydrous sodium carbonate with stirring. An oily yellow or brown layer of crude this compound will separate.

-

Purification: Separate the oily layer. The product can be further purified by vacuum distillation.

Synthesis and Reactivity Workflow

The diagram below outlines the key stages of the synthesis and highlights the compound's role in subsequent reactions like photoredox catalysis.

Caption: Figure 2: Synthesis and Reactivity of this compound.

Chemical Reactivity

While stable, this compound exhibits aromatic character and participates in various chemical transformations.[7] Its electron-rich nature makes it a suitable substrate for electrophilic substitution, but its reactivity is also exploited in modern synthetic methodologies. It is increasingly used as a reactant in photoredox catalysis, a field that uses visible light to drive chemical reactions.[8][9] For instance, it serves as a reagent in trifluoromethylation reactions, highlighting its utility in introducing fluorinated motifs—a common strategy in drug design to enhance metabolic stability and binding affinity.[5] The pyridone ring can also undergo C-H functionalization, allowing for the selective introduction of new substituents at various positions, further expanding its synthetic potential.[10]

Applications in Research and Drug Development

The 2-pyridone core is a privileged scaffold in medicinal chemistry.[2] Its ability to act as both a hydrogen bond donor (via the amide N-H in unsubstituted pyridones) and acceptor (via the carbonyl oxygen) allows it to mimic peptide bonds and interact effectively with biological targets like enzymes.[11]

Role as a Privileged Scaffold

N-substituted 2-pyridones, like this compound, are integral components of numerous pharmaceuticals. The pyridone ring system is found in drugs with a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The substitution pattern on the ring significantly influences the biological activity.[2]

Examples of FDA-approved drugs containing the 2-pyridone core include:

-

Milrinone: A cardiotonic agent.

-

Pirfenidone: An anti-fibrotic agent for idiopathic pulmonary fibrosis.

-

Doravirine: An anti-HIV drug.

-

Palbociclib & Ripretinib: Kinase inhibitors used in cancer therapy.[11]

The prevalence of this scaffold underscores the importance of building blocks like this compound in the synthesis of new chemical entities for drug discovery programs.

Utility in Synthesis

Beyond its structural role in final drug products, this compound is a valuable tool in the lab:

-

Specialty Solvent: Its high polarity and boiling point make it a useful solvent for reactions requiring high temperatures and the dissolution of polar reagents.[1]

-

Chemical Intermediate: As demonstrated, it is a versatile starting material and intermediate for the synthesis of more complex substituted pyridines and fused heterocyclic systems. Its reactivity in C-H activation and photoredox catalysis makes it a modern and powerful building block.[5][10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Classification: According to the Globally Harmonized System, it is classified as:

-

Handling: Work should be conducted in a well-ventilated fume hood. Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is a chemical of significant scientific and commercial importance. Its identity is defined by a host of synonyms and identifiers, all pointing to the C₆H₇NO structure registered under CAS number 694-85-9. Its well-characterized physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for synthetic chemists. For drug development professionals, its role as a key component of the privileged 2-pyridone scaffold ensures its continued relevance in the quest for novel therapeutics. This guide has aimed to provide the necessary technical depth and practical insight to enable researchers to fully leverage the potential of this versatile molecule.

References

-

Bradsher, C. K., & Dutcher, J. S. (1940). This compound. Organic Syntheses, 20, 68. doi:10.15227/orgsyn.020.0068. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12755, 1-Methyl-2(1H)-pyridinone. Retrieved January 26, 2024, from [Link]

-

Physics Forums. (2015, June 4). Aromaticity of 1-methyl-1H-pyridin-2-one? Retrieved January 26, 2024, from [Link]

-

Saito, K., Omae, S., Tatematsu, T., et al. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 415-426. doi:10.1039/C7SC04509C. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Methyl-2-pyridone: Properties and Applications. Retrieved January 26, 2024, from [Link]

-

Wang, L., Gao, W., Wang, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 872731. doi:10.3389/fchem.2022.872731. Available from: [Link]

-

Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series, 4(1). Available from: [Link]

-

Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. doi:10.1021/acs.chemrev.6b00057. Available from: [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-. NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link]

-

Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898-6926. doi:10.1021/acs.joc.6b01449. Available from: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-JOC-Perspective-2016.pdf]([Link] Macmillan-Group-JOC-Perspective-2016.pdf)

-

Singh, S., & Singh, P. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15511-15539. doi:10.1039/D2RA01571D. Available from: [Link]

-

NIST. (n.d.). Mass spectrum of 2(1H)-Pyridinone, 1-methyl-. NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(53), 34629-34651. doi:10.1039/D2RA07056A. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. This compound(694-85-9) IR Spectrum [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 2(1H)-Pyridinone, 1-methyl- [webbook.nist.gov]

- 7. physicsforums.com [physicsforums.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Pyridone Scaffold in Photoredox Catalysis

Introduction: The Emerging Role of Pyridones in Modern Synthetic Photochemistry

The relentless pursuit of novel, efficient, and selective synthetic methodologies has positioned visible-light photoredox catalysis as a cornerstone of modern organic chemistry.[1] This powerful strategy harnesses the energy of light to facilitate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under remarkably mild conditions.[2] Within this rapidly evolving field, the exploration of diverse heterocyclic scaffolds as both substrates and potential catalytic mediators is of paramount importance. Among these, the 1-methyl-2-pyridone moiety and its derivatives have garnered significant attention, not only as prevalent structural motifs in pharmaceuticals and biologically active compounds but also for their unique reactivity in photoredox-mediated transformations.[3]

This comprehensive guide delves into the application of the this compound scaffold in the context of photoredox catalysis. While its role as a direct catalyst or additive is an area of ongoing investigation, its utility as a reactive substrate in C-H functionalization reactions is well-documented and serves as a foundational example of its engagement in photoredox cycles. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the broader implications for drug discovery and development.

Core Principles: Photoredox Catalysis and the Pyridone Moiety

Photoredox catalysis operates on the principle of a photocatalyst (PC) that, upon absorption of visible light, is promoted to an excited state (PC*). This excited state is a potent oxidant and reductant, capable of engaging in single-electron transfer with organic substrates.[1] This process can initiate a cascade of radical reactions, leading to the formation of new chemical bonds.

The this compound ring system possesses a unique electronic structure that makes it amenable to photoredox-mediated functionalization. Its electron-rich nature and the presence of specific C-H bonds that can be targeted for activation are key to its reactivity. While direct evidence for this compound acting as a sacrificial electron donor in a general catalytic cycle is still emerging, its behavior as a substrate provides invaluable insight into its potential electronic contributions.

Application Focus: Photocatalyst-Free C-H Trifluoromethylation of this compound

A compelling example of the pyridone scaffold's reactivity in a photoredox-type process is its direct C-H trifluoromethylation. This transformation is particularly significant as it can proceed without a dedicated photocatalyst, suggesting that the pyridone itself, in conjunction with the trifluoromethylating agent, may form an electron donor-acceptor (EDA) complex upon irradiation.

Mechanistic Rationale

The proposed mechanism for the photocatalyst-free trifluoromethylation of this compound with a trifluoromethyl source (e.g., a Togni reagent or perfluoroalkyl iodides) involves the formation of an EDA complex.[4] Upon absorption of light, this complex undergoes a single-electron transfer, generating a trifluoromethyl radical (•CF₃) and a pyridone radical cation. The highly electrophilic trifluoromethyl radical then adds to the electron-rich pyridone ring, typically at a position dictated by the electronic and steric environment. A subsequent oxidation and deprotonation sequence then yields the trifluoromethylated product.

Experimental Protocols